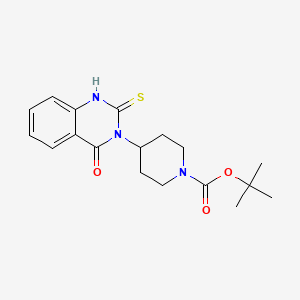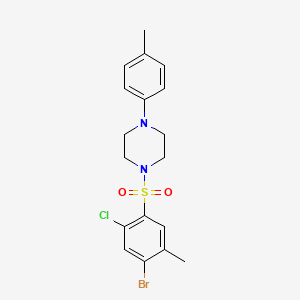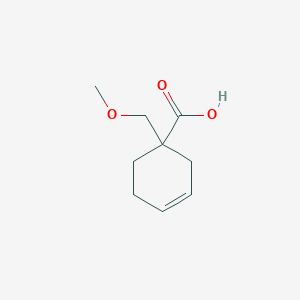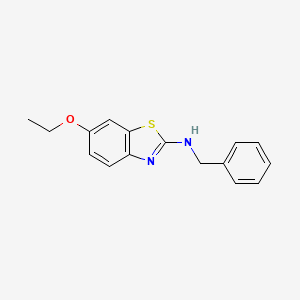![molecular formula C9H12N2O4 B2526711 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856071-08-3](/img/structure/B2526711.png)
3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound characterized by its complex structure, making it intriguing in various scientific fields. It contains both carboxylic acid and pyrazole functional groups, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, a common approach involves the formation of the pyrazole ring followed by the introduction of the carboxylic acid group. Typically, the synthesis may start with the reaction of appropriate hydrazine derivatives with ethyl acetoacetate, forming the pyrazole core. Subsequent esterification introduces the methoxycarbonyl group, and further alkylation introduces the 2-methylpropanoic acid moiety under specific reaction conditions, such as heating or using catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Optimizing reaction parameters, such as temperature, pressure, and solvent choice, is critical for large-scale production. Companies may also employ automated processes to ensure consistency and quality control.
化学反应分析
Types of Reactions It Undergoes
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may possess altered chemical properties.
Reduction: Reduction reactions can modify its functional groups, altering its reactivity.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different sites on the molecule.
Common Reagents and Conditions
The compound reacts with a variety of reagents, such as:
Oxidizing agents: Like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or organometallic compounds for substitution reactions.
Major Products Formed from These Reactions
Products depend on the specific reaction conditions and reagents used. Oxidation typically results in the formation of carboxylic acid derivatives. Reduction might yield alcohols or hydrocarbons, while substitution reactions can produce various functionalized derivatives with modified properties.
科学研究应用
3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is valuable in numerous scientific fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound's derivatives may exhibit biological activity, making it useful for studying biochemical pathways.
Medicine: Its structure provides insights for designing pharmaceuticals, particularly in drug development for targeted therapies.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers or catalysts.
作用机制
The mechanism by which 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves interactions with molecular targets in biological systems. Its functional groups allow it to bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and specific interactions are crucial for understanding its action at the molecular level.
相似化合物的比较
Compared to other pyrazole-containing compounds, 3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid stands out due to its unique combination of a pyrazole ring and carboxylic acid group. This combination enhances its chemical versatility and biological activity.
List of Similar Compounds
3-(1H-pyrazol-1-yl)propanoic acid: Similar structure without the methoxycarbonyl group.
4-(Methoxycarbonyl)-1H-pyrazole: Shares the pyrazole ring and methoxycarbonyl group but lacks the propanoic acid moiety.
2-Methylpropanoic acid derivatives: Other compounds with the 2-methylpropanoic acid moiety but different functional groups.
属性
IUPAC Name |
3-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(8(12)13)4-11-5-7(3-10-11)9(14)15-2/h3,5-6H,4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTZSXTXXTCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2526629.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)
![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)
![4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde](/img/structure/B2526635.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)



![N'-(3-chloro-2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2526643.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)

![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide](/img/structure/B2526651.png)
